

# Introduction: The Strategic Importance of Fluorinated Naphthyridinols in Modern Drug Discovery

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## Compound of Interest

Compound Name: 7-Fluoro-1,5-naphthyridin-4-ol

Cat. No.: B1445372

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The 1,5-naphthyridine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds with applications ranging from antimicrobial to anticancer and anti-inflammatory agents.[1] The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, membrane permeability, binding affinity, and overall pharmacokinetic profiles.[2][3] The target molecule, **7-Fluoro-1,5-naphthyridin-4-ol**, combines these two valuable features. As a structural analog of 4-hydroxyquinoline (a key pharmacophore in many quinolone antibiotics), it represents a promising template for the development of novel therapeutics.[4] This guide provides a comprehensive overview of the primary synthetic route to this molecule, grounded in established chemical principles and supported by field-proven methodologies, designed for researchers and professionals in drug development.

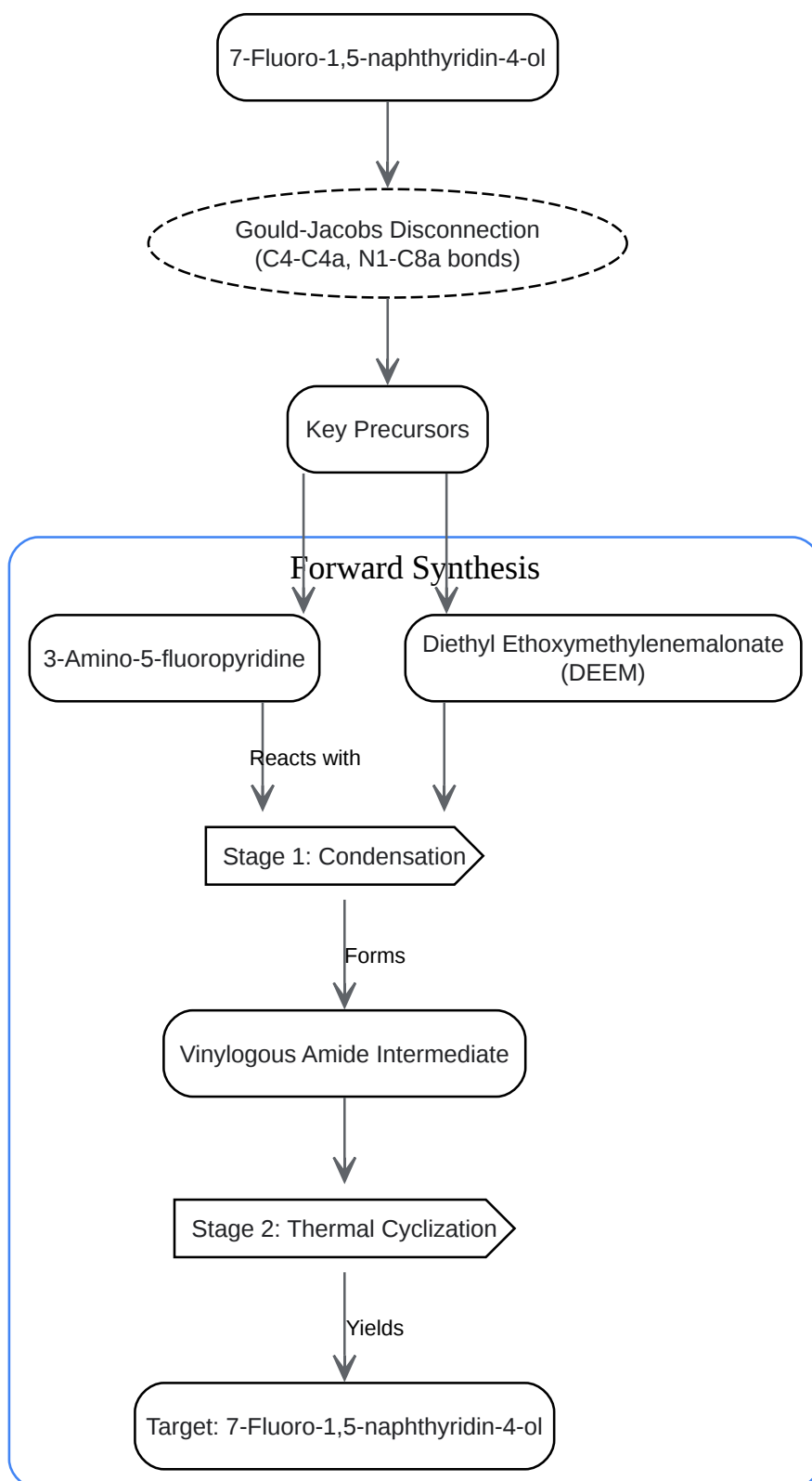
## Retrosynthetic Analysis and Strategic Approach

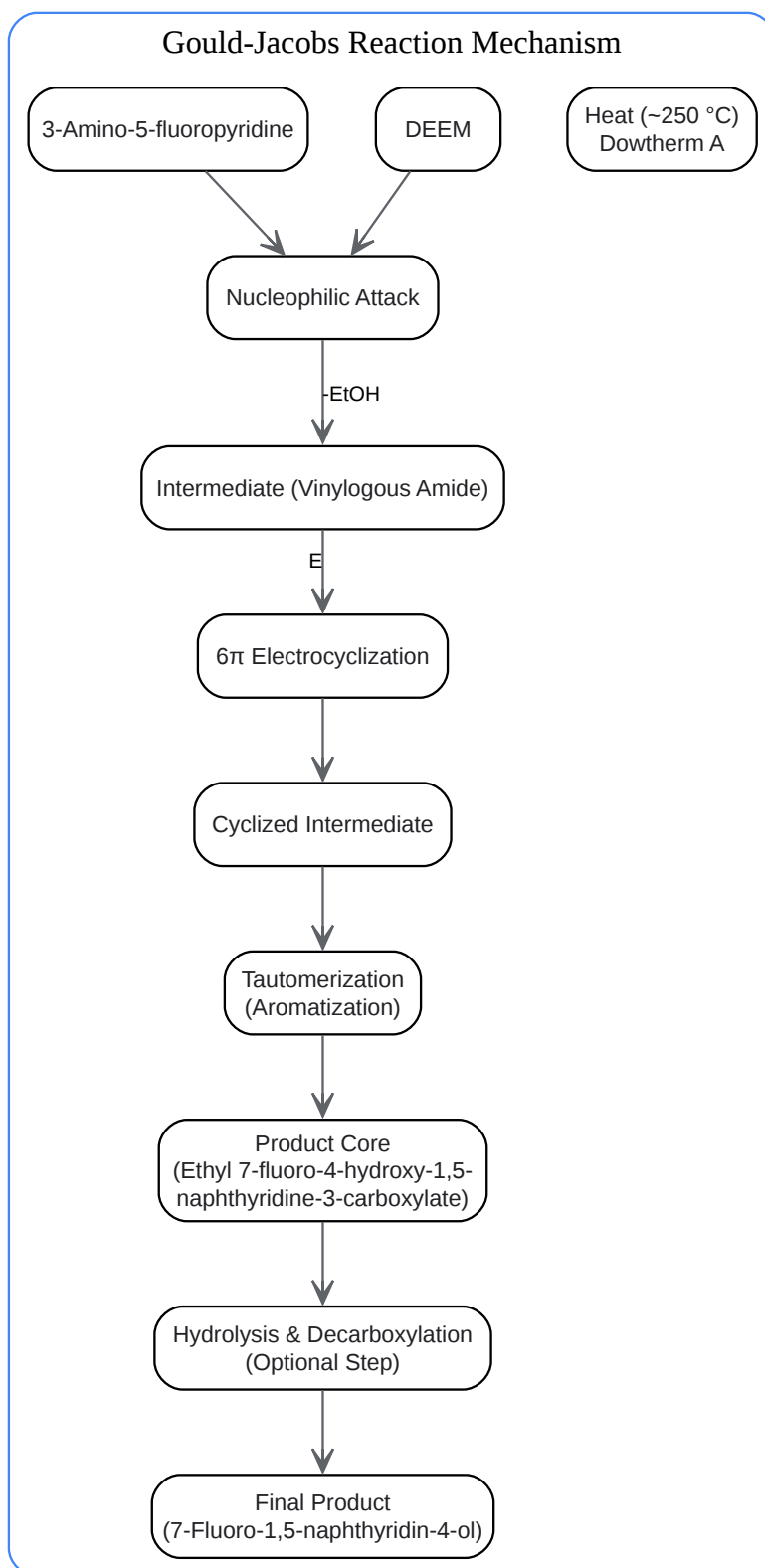
A logical retrosynthetic analysis of **7-Fluoro-1,5-naphthyridin-4-ol** points to the Gould-Jacobs reaction as the most direct and efficient synthetic strategy.[1][4] This classical reaction builds the 4-hydroxypyridinone ring by cyclizing an aniline or, in this case, an aminopyridine derivative.

The core disconnection breaks the C4-C4a and N1-C8a bonds, revealing two key building blocks: a fluorinated 3-aminopyridine and a three-carbon electrophile, typically derived from a

malonic ester. This leads to our forward-synthesis plan, which is a two-stage process:

- Synthesis of the Key Precursor: Preparation of 3-Amino-5-fluoropyridine.
- Annulation of the Second Ring: Condensation with a malonic ester derivative followed by high-temperature intramolecular cyclization to construct the **7-Fluoro-1,5-naphthyridin-4-ol** core.





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